4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline
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Overview
Description
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a pyridyl ring, and an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Ring: The pyridyl ring can be synthesized through a condensation reaction involving 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Attachment of Chlorophenyl Groups: The 2,6-bis(4-chlorophenyl) groups are introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and a Lewis acid catalyst like aluminum chloride.
Introduction of N,N-Dimethylaniline Moiety: The final step involves the reaction of the intermediate compound with N,N-dimethylaniline under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
- 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
Uniqueness
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline is unique due to its combination of a pyridyl ring with two 4-chlorophenyl groups and an N,N-dimethylaniline moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-(2,6-Bis(4-chlorophenyl)-4-pyridyl)-N,N-dimethylaniline, also known by its CAS number 73910-97-1, is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a dimethylaniline moiety and a pyridine ring substituted with chlorophenyl groups, which contribute to its chemical reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and material science.
Chemical Structure
The molecular formula of this compound is C25H20Cl2N2 with a molecular weight of approximately 419.35 g/mol. The compound's structure includes multiple aromatic rings and nitrogen heterocycles, enhancing its reactivity compared to simpler analogs.
Property | Value |
---|---|
Molecular Formula | C25H20Cl2N2 |
Molecular Weight | 419.35 g/mol |
Density | 1.231 g/cm³ |
Boiling Point | 547.1 ºC |
Flash Point | 284.7 ºC |
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential use as antibacterial agents.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models, indicating their potential as anticancer drugs .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyridine-based compounds, including derivatives of this compound. The results indicated that specific modifications to the structure significantly enhanced anticancer activity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values reported in the low micromolar range .
- Antimicrobial Activity : In another investigation, related compounds were tested against Gram-positive bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against resistant strains .
Comparative Analysis
The uniqueness of this compound lies in its intricate combination of multiple aromatic systems and nitrogen heterocycles. This complexity may enhance its reactivity and biological interactions compared to simpler analogs.
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N,N-Dimethylaniline | Simple dimethylamino group | Neurotoxic effects | Basic structure without additional aromatic rings |
2,6-Dichloroaniline | Dichloro-substituted aniline | Antimicrobial properties | Contains chlorine but lacks pyridine moiety |
4-Chloro-N,N-dimethylbenzenamine | Similar amine structure | Potential anticancer properties | Chlorine substitution on benzene ring |
Properties
CAS No. |
73910-97-1 |
---|---|
Molecular Formula |
C25H20Cl2N2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[2,6-bis(4-chlorophenyl)pyridin-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H20Cl2N2/c1-29(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)28-25(16-20)19-5-11-22(27)12-6-19/h3-16H,1-2H3 |
InChI Key |
YDPVTJYRGIAUIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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